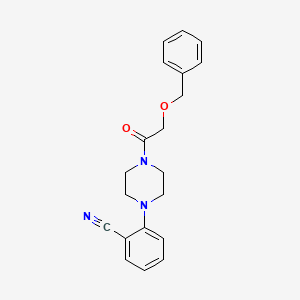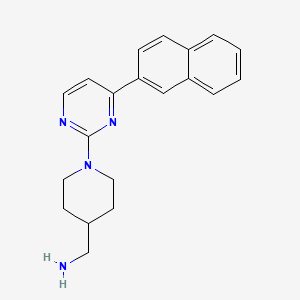
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .
Synthesis Analysis
The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Bone Formation Enhancement : A study found that this compound, identified as WAY-262611, acts as a Wnt beta-catenin cellular messaging system agonist. It demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential for treating bone disorders (Pelletier et al., 2009).
Anticonvulsant Activity : Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which include the mentioned compound, demonstrated significant anticonvulsant activity. These compounds were found to delay strychnine-induced seizures, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).
Chemical Sensor Development : A study focused on the synthesis and characterization of various derivatives, including the mentioned compound, for molecular recognition abilities toward transition metal ions. These compounds showed notable selectivity towards Cu2+ ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Molecular Structure Analysis : Research on the crystal structures of related compounds provides insights into their molecular properties and potential pharmaceutical applications. Such studies are fundamental for understanding the interaction and binding properties of these compounds (Subasri et al., 2017).
Cancer Treatment Potential : A study discovered new pyrazolopyridine, furopyridine, and pyridine derivatives as potent CDK2 inhibitors for cancer treatment. These compounds, including derivatives of the mentioned compound, showed significant inhibition on different human cancer cell lines, indicating their potential in cancer therapy (Abdel-Rahman et al., 2021).
Dopamine D4 Receptors Antagonist : A study involved the synthesis and in vivo evaluation of a related compound as a potential Dopamine D4 receptors antagonist for PET. However, the results suggested that the compound may not be suitable for this application due to rapid metabolism (Matarrese et al., 2000).
Sigma Receptor Binding : Research on the binding and activity at sigma receptors of related compounds provided insights into their potential use in PET experiments and as tools for tumor research and therapy (Berardi et al., 2005).
Safety And Hazards
特性
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

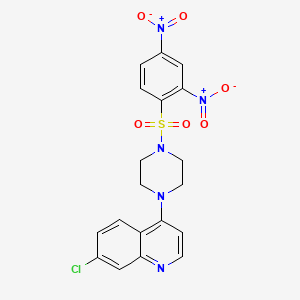
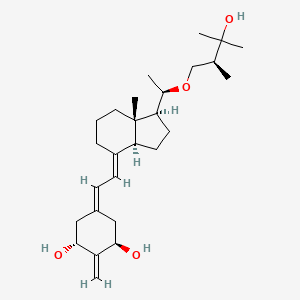

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
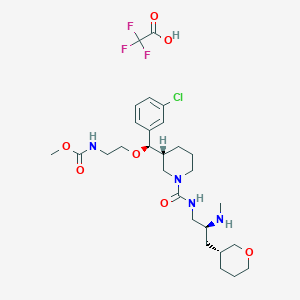
![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)
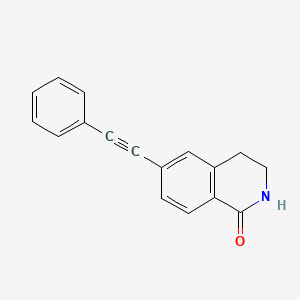
![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)
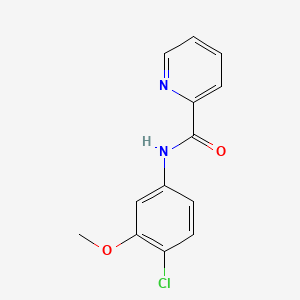
![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)
